Molecular Weight and Size Differentiation vs. the N‑Benzyl Analog (CAS 189081‑54‑7): Implications for Permeability and Solubility
The target compound has a molecular weight of 456.4 g·mol⁻¹, while the closely related N‑benzyl analog (Benzamide, N‑[2,2‑bis(phenylthio)ethenyl]‑2‑bromo‑N‑(phenylmethyl)‑; CAS 189081‑54‑7) weighs 532.5 g·mol⁻¹ [1][2]. This 76.1 g·mol⁻¹ difference (≈16.7% larger) places the analog well above the commonly accepted 500 Da threshold for oral bioavailability, potentially reducing its passive membrane permeability and increasing solubility challenges. As a result, the target compound may be preferred when smaller molecular size is a critical design criterion for cell‑based assays or in vivo models.
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 456.4 |
| Comparator Or Baseline | 189081‑54‑7 (N‑benzyl analog) – 532.5 |
| Quantified Difference | 76.1 g·mol⁻¹ (16.7% higher for analog) |
| Conditions | Calculated from molecular formula; validated by CAS Registry entries. |
Why This Matters
For early‑stage drug discovery or chemical probe development, molecular weight is a primary determinant of passive permeability and solubility; the lower weight of the target compound may offer a more favorable starting point for optimization.
- [1] CAS Registry Number 189081-52-5. Chemical Abstracts Service, Columbus, OH, USA. View Source
- [2] CAS Registry Number 189081-54-7. Chemical Abstracts Service, Columbus, OH, USA. View Source
